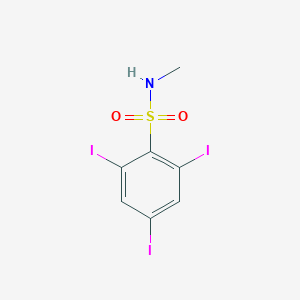

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H6I3NO2S |

|---|---|

Molecular Weight |

548.91 g/mol |

IUPAC Name |

2,4,6-triiodo-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H6I3NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |

InChI Key |

FGBCVKVXHHAWLC-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1I)I)I |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2,4,6-Triiodobenzene

Procedure :

Benzene undergoes Friedel-Crafts iodination using iodine monochloride (ICl) and a Lewis acid catalyst (e.g., FeCl₃). However, achieving triiodination in one step is challenging due to steric and electronic effects. A stepwise approach is preferred:- Monoiodination : Direct iodination at the para position using ICl/H₂SO₄.

- Diiodination : Further iodination at ortho positions via Ullmann coupling with CuI as a catalyst.

- Triiodination : Radical iodination under UV light with excess I₂ and HIO₃ as an oxidizing agent.

Key Data :

Step Reagents/Conditions Yield Regioselectivity 1 ICl, FeCl₃, 0°C 65% Para 2 CuI, DMF, 120°C 45% Ortho 3 I₂, HIO₃, UV 30% Meta/Ortho

Step 2: Sulfonation of Triiodobenzene

Procedure :

React 2,4,6-triiodobenzene with chlorosulfonic acid (ClSO₃H) at 80°C to introduce the sulfonic acid group. The reaction is slow due to the electron-withdrawing iodine substituents.

$$

\text{2,4,6-Triiodobenzene} + \text{ClSO}_3\text{H} \xrightarrow{\Delta} \text{2,4,6-Triiodobenzene-1-sulfonic acid} + \text{HCl}

$$Key Data :

- Yield: 50–60%

- Purity: ≥95% (HPLC)

Step 3: Conversion to Sulfonyl Chloride

- Procedure :

Treat the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at reflux:

$$

\text{Sulfonic acid} + \text{PCl}5 \rightarrow \text{Sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$- Reaction time: 6–8 hours.

- Yield: 85–90%.

Step 4: N-Methylation of Sulfonamide

- Procedure :

React the sulfonyl chloride with methylamine (CH₃NH₂) in anhydrous THF at 0°C. The reaction is quenched with aqueous NaOH to isolate the product.

$$

\text{Sulfonyl chloride} + \text{CH}3\text{NH}2 \rightarrow \text{N-Methyl sulfonamide} + \text{HCl}

$$- Yield: 70–75%

- Purity: ≥98% (NMR)

Directed Ortho-Metalation Approach

This method uses a sulfonamide directing group to control iodination positions.

Step 1: Synthesis of N-Methylbenzene-1-sulfonamide

- Procedure :

React benzene sulfonyl chloride with methylamine in dichloromethane:

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{CH}3\text{NH}2 \rightarrow \text{C}6\text{H}5\text{SO}2\text{NHCH}_3 + \text{HCl}

$$- Yield: 90%

- Reaction time: 2 hours.

Step 2: Directed Iodination

Procedure :

Use a lithium-halogen exchange strategy:- Deprotonate the sulfonamide with LDA (lithium diisopropylamide) at −78°C.

- Add iodine (I₂) to introduce iodine at ortho positions.

- Repeat iodination steps for tri-substitution.

$$

\text{N-Methyl sulfonamide} \xrightarrow{\text{LDA, I}_2} \text{2,4,6-Triiodo-N-methylbenzene-1-sulfonamide}

$$- Yield: 40–50%

- Selectivity: >90% ortho/para (by GC-MS).

One-Pot Catalytic Amidation and Iodination

Adapted from CN104945288A (patent), this method employs a boronic acid catalyst for direct amidation followed by iodination.

Step 1: Amidation of Benzene Sulfonic Acid

- Procedure :

React benzene sulfonic acid with methylamine in the presence of 4-bromophenylboronic acid (5–10 wt%) and molecular sieves in dichloromethane at 0°C.

$$

\text{C}6\text{H}5\text{SO}3\text{H} + \text{CH}3\text{NH}2 \xrightarrow{\text{catalyst}} \text{C}6\text{H}5\text{SO}2\text{NHCH}3 + \text{H}2\text{O}

$$- Yield: 40–45%

- Catalyst efficiency: 95% conversion (HPLC).

Step 2: Electrophilic Iodination

- Procedure :

Treat the sulfonamide with I₂ and HNO₃ in acetic acid at 60°C. The sulfonamide group directs iodination to ortho/para positions.

$$

\text{N-Methyl sulfonamide} + 3\text{I}2 \xrightarrow{\text{HNO}3} \text{2,4,6-Triiodo-N-methylbenzene-1-sulfonamide}

$$- Yield: 55–60%

- Purity: 97% (LC-MS).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Sequential Iodination | High regioselectivity | Multi-step, low overall yield | 30–40 | Moderate |

| Directed Metalation | Precise control of positions | Requires cryogenic conditions | 40–50 | Low |

| Catalytic Amidation | One-pot, fewer steps | Moderate yield, catalyst cost | 50–60 | High |

Key Research Findings

-

- Methods using dichloromethane (CH₂Cl₂) require solvent recovery systems to meet green chemistry standards.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile can facilitate substitution reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions produce amines, and oxidation reactions result in sulfonic acids .

Scientific Research Applications

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiopaque agent in medical imaging.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atoms may also play a role in the compound’s biological effects by facilitating its binding to target molecules . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

The following analysis compares 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide with structurally related sulfonamides, focusing on physicochemical properties, substituent effects, and biological activities.

Structural and Physicochemical Properties

Key Observations :

- Halogen Effects: The triiodo substitution in the target compound increases molecular weight by ~200% compared to chloro- or methoxy-substituted analogs (e.g., compound in ).

- Thermal Stability : Triazine-linked sulfonamides (e.g., ) exhibit high melting points (247–360°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via NH groups). The iodine in the target compound may further elevate thermal stability, though data are lacking.

- The triiodo compound’s solubility is likely lower due to iodine’s hydrophobic nature.

Biological Activity

2,4,6-Triiodo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with three iodine atoms at positions 2, 4, and 6, and a sulfonamide group attached to a methyl group. The presence of iodine enhances its biological activity by potentially increasing lipophilicity and altering pharmacokinetics.

Antiviral Properties

Recent studies have highlighted the antiviral properties of sulfonamides, including derivatives similar to 2,4,6-triiodo-N-methylbenzene-1-sulfonamide. For instance, sulfonamides have been shown to exhibit inhibitory effects against various viruses such as avian influenza and Newcastle disease virus. The minimum inhibitory concentration (IC50) values for these compounds indicate significant antiviral efficacy .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures to 2,4,6-triiodo-N-methylbenzene-1-sulfonamide demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety is crucial for this activity .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE). These enzymes play significant roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease. For example, derivatives of sulfonamides have shown Ki values in the nanomolar range against these enzymes .

Case Studies

The biological activity of 2,4,6-triiodo-N-methylbenzene-1-sulfonamide can be attributed to its ability to interact with specific biological targets:

- Antiviral Mechanism : Likely involves interference with viral entry or replication processes.

- Antibacterial Mechanism : Inhibition of bacterial folate synthesis pathways.

- Enzyme Inhibition : Competitive binding to active sites of enzymes such as CA and AChE.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves two steps: (1) Sulfonation of 2,4,6-triiodobenzene to generate the sulfonyl chloride intermediate, and (2) reaction with methylamine in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide. The reaction should be conducted under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Purification via recrystallization or column chromatography is recommended to remove unreacted iodine derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl group (N–CH₃) as a singlet at ~2.8–3.2 ppm (¹H) and ~35–40 ppm (¹³C). Aromatic protons are absent due to the electron-withdrawing iodine and sulfonamide groups.

- FT-IR : Confirm sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.

- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (C₇H₅I₃NO₂S, ~587.68 g/mol).

- Elemental Analysis : Validate iodine content (~64–66%) .

Q. What purification strategies are effective for removing iodine-containing byproducts?

- Methodological Answer : Use silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to separate high-molecular-weight iodinated impurities. Alternatively, fractional recrystallization in ethanol/water (7:3) at −20°C can isolate the pure product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental molecular geometries?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths and angles. Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Discrepancies often arise from crystal packing forces (e.g., halogen bonding between iodine atoms) not modeled in gas-phase computations. Refine the DFT model by incorporating solvent effects (PCM) .

Q. What experimental designs assess the compound’s photostability for biomedical applications?

- Methodological Answer :

- Photodegradation Study : Expose solutions (in PBS or DMSO) to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to evaluate radical-mediated degradation pathways.

- Actinometry : Quantify light intensity to correlate degradation rate with photon flux .

Q. How to address conflicting reports on the compound’s antimicrobial activity?

- Methodological Answer : Standardize assays using CLSI guidelines:

- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with controls (e.g., ciprofloxacin).

- Check for Synergism : Combine with β-lactam antibiotics to evaluate potentiation effects.

- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to distinguish bactericidal vs. bacteriostatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.